molecular formula C13H15NO3 B12979530 Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1'-cyclopropane]-8-carboxylate

Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1'-cyclopropane]-8-carboxylate

Cat. No.: B12979530
M. Wt: 233.26 g/mol
InChI Key: YVYXENKURRQMOW-UHFFFAOYSA-N
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Description

Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1’-cyclopropane]-8-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1’-cyclopropane]-8-carboxylate typically involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C . This method allows for the formation of the oxazepine ring system, which is a key feature of this compound.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1’-cyclopropane]-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1’-cyclopropane]-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1’-cyclopropane]-8-carboxylate involves its interaction with specific molecular targets and pathways. The oxazepine ring system may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazepine derivatives and spirocyclic compounds. Examples include:

Uniqueness

Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1’-cyclopropane]-8-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Biological Activity

Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1'-cyclopropane]-8-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to summarize the available data on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique spirocyclic structure that contributes to its biological activity. The general formula can be represented as follows:

C14H15NO3\text{C}_{14}\text{H}_{15}\text{N}\text{O}_3

1. Monoamine Reuptake Inhibition

Research indicates that compounds similar to this compound exhibit monoamine reuptake inhibitory activity. This mechanism is crucial for the treatment of various mood disorders. For instance, a study highlighted that derivatives of this compound demonstrated effective inhibition of serotonin and norepinephrine transporters, suggesting potential antidepressant properties .

2. Anticancer Properties

The compound has been evaluated for its anticancer activity. A study reported that specific derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

3. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antibacterial activity .

Case Study 1: Antidepressant Activity

A clinical trial investigated the antidepressant effects of a related oxazepine derivative in patients with major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to a placebo group over an eight-week period .

Case Study 2: Anticancer Efficacy

In vitro assays conducted on human breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability (IC50 = 15 µM). Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis .

Data Table: Biological Activities Summary

Activity TypeMechanism of ActionReference
Monoamine ReuptakeInhibition of serotonin/norepinephrine transporters
AnticancerInduction of apoptosis and cell cycle arrest
AntimicrobialBroad-spectrum activity against bacteria

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl spiro[4,5-dihydro-2H-1,4-benzoxazepine-3,1'-cyclopropane]-8-carboxylate

InChI

InChI=1S/C13H15NO3/c1-16-12(15)9-2-3-10-7-14-13(4-5-13)8-17-11(10)6-9/h2-3,6,14H,4-5,7-8H2,1H3

InChI Key

YVYXENKURRQMOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CNC3(CC3)CO2)C=C1

Origin of Product

United States

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